Cas no 22509-74-6 (N-Carbethoxyphthalimide)
N-Carbethoxyphthalimide Chemical and Physical Properties
Names and Identifiers
-
- N-Carbethoxyphthalimide
- Ethyl 1,3-dioxo-2-isoindolinecarboxylate
- N-(Ethoxycarbonyl)phthalimide
- N-(Carboethoxy)phthalimide~Nefkens
- N-Ethoxycarbonylphthalimide [for Peptide Synthesis]
- 1,3-DIOXO-2-ISOINDOLINECARBOXYLIC ACID ETHYL ESTER
- 2H-Isoindole-2-carboxylicacid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- ethyl 1,3-dioxoisoindole-2-carboxylate
- N-Ethoxycarbonylphthalimide
- 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-carboxylic acid,ethyl ester
- 2-Isoindolinecarboxylic acid,1,3-dioxo-,ethyl ester
- Ethyl N-phthaloylcarbamate
- Ethyl phthalimide-N-carboxylate
- N-carbethoxy-phthalimide
- N-Carboethoxyphthalimide
- Nefkin's reagent
- Phthalimide-N-carbethoxy
- Ethyl phthalimidocarboxylate
- Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- ethyl 1,3-dioxoisoindoline-2-carboxylate
- N-Karbetoksi-ftalimid
- 2-Isoindolinecarboxylic acid, 1,3-dioxo-, ethyl ester
- DGO9NPX8LS
- N-Karbetoksi-ftalimid [Yugoslavian]
- BRN
- Ethyl 1,3-dioxo-2-iso-indolinecarboxylate
- N-(carbethoxy)-phthalimide
- N-carboethoxy-phthalimide
- N -carbethoxyphthalimide
- NEFKENS' REAGENT
- NS00027205
- N-Carbethoxy phthalimide
- 5-21-10-00428 (Beilstein Handbook Reference)
- PHTHALIC ACID,IMIDE,N-ETHOXYCARBONYL
- AS-46867
- 1,3-Dioxo-1,3-dihydro-isoindole-2-carboxylic acid ethyl ester
- N-carbethoxyphthal imide
- 22509-74-6
- n-carboethoxy phthalimide
- InChI=1/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H
- N-(ETHOXYCARBONYL)-PHTHALIMIDE
- AC-7768
- SY039912
- AKOS005067960
- NSC-76576
- SCHEMBL74973
- AI3-52139
- ethyl 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate
- N-Ethoxycarobonylphthalimide
- FT-0638239
- 2-Isoindolinecarboxylic acid,3-dioxo-, ethyl ester
- ETHYL 1,3-DIOXO-1,3-DIHYDROISOINDOLE-2-CARBOXYLATE
- Ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate
- N-carbetoxyphthalimide
- N-(ethoxycarbonyl) phthalimide
- F10775
- DTXSID7066805
- UNII-DGO9NPX8LS
- N-ethoxycarbonyl phthalimide
- N-Carbethoxyphthalimide, 96%
- A4818
- J-523557
- REAGENTS, NEFKENS'
- 2-(CARBETHOXY)PHTHALIMIDE
- CS-0013033
- MFCD00005893
- AMY10366
- EINECS 245-048-5
- BRN 0196340
- N-ethoxycarbonylphtalimide
- NSC76576
- FT-0650429
- J-014744
- BP-30091
- 1,3-DIOXO-1,3-DIHYDROISOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
- NSC 76576
- N-(carbethoxy) phthalimide
- N-carbethoxyphthal-imide
- Ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate #
- 2H-Isoindole-2-carboxylic acid,3-dihydro-1,3-dioxo-, ethyl ester
- ethyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-carboxylate
- DB-045936
-
- MDL: MFCD00005893
- Inchi: 1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3
- InChI Key: VRHAQNTWKSVEEC-UHFFFAOYSA-N
- SMILES: O(CC)C(N1C(C2C=CC=CC=2C1=O)=O)=O
- BRN: 196340
Computed Properties
- Exact Mass: 219.05300
- Monoisotopic Mass: 219.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 63.7
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.3219 (rough estimate)
- Melting Point: 82.0 to 92.0 deg-C
- Boiling Point: 353.9±25.0℃ at 760 mmHg
- Flash Point: 167.8±23.2 °C
- Refractive Index: 1.4950 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 63.68000
- LogP: 1.37700
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-Carbethoxyphthalimide Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22
- Safety Instruction: S22-S24/25-S36/37/39-S26
- FLUKA BRAND F CODES:10
- RTECS:NR3459500
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R22
- Safety Term:S26;S36/37/39
N-Carbethoxyphthalimide Customs Data
- HS CODE:29251995
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Carbethoxyphthalimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018669-5g |
N-Ethoxycarbonylphthalimide |
22509-74-6 | 95% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 018669-25g |
N-Ethoxycarbonylphthalimide |
22509-74-6 | 95% | 25g |
£23.00 | 2022-03-01 | |
| Fluorochem | 018669-100g |
N-Ethoxycarbonylphthalimide |
22509-74-6 | 95% | 100g |
£86.00 | 2022-03-01 | |
| Fluorochem | 018669-250g |
N-Ethoxycarbonylphthalimide |
22509-74-6 | 95% | 250g |
£171.00 | 2022-03-01 | |
| Alichem | A199010169-500g |
Ethyl 1,3-dioxoisoindoline-2-carboxylate |
22509-74-6 | 95% | 500g |
$277.20 | 2023-09-02 | |
| ChemScence | CS-0013033-100g |
N-Carbethoxyphthalimide |
22509-74-6 | 99.99% | 100g |
$67.0 | 2022-04-27 | |
| ChemScence | CS-0013033-500g |
N-Carbethoxyphthalimide |
22509-74-6 | 99.99% | 500g |
$304.0 | 2022-04-27 | |
| TRC | C176115-1g |
N-Carbethoxyphthalimide |
22509-74-6 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | C176115-5g |
N-Carbethoxyphthalimide |
22509-74-6 | 5g |
$ 75.00 | 2023-09-08 | ||
| TRC | C176115-10g |
N-Carbethoxyphthalimide |
22509-74-6 | 10g |
$ 115.00 | 2023-09-08 |
N-Carbethoxyphthalimide Suppliers
N-Carbethoxyphthalimide Related Literature
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1. Kinetic evidence for the occurrence of a stepwise mechanism in the aminolysis of N-ethoxycarbonylphthalimideMohammad Niyaz Khan J. Chem. Soc. Perkin Trans. 2 1988 1129
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Verena Hugenberg,Roland Fr?hlich,Günter Haufe Org. Biomol. Chem. 2010 8 5682
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A. J. McAlees,R. McCrindle J. Chem. Soc. C 1969 2425
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A. Sofia P. Cardoso,M. Manuel B. Marques,Natarajan Srinivasan,Sundaresan Prabhakar,Ana M. Lobo,Henry S. Rzepa Org. Biomol. Chem. 2006 4 3966
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A. Sofia P. Cardoso,M. Manuel B. Marques,Natarajan Srinivasan,Sundaresan Prabhakar,Ana M. Lobo,Henry S. Rzepa Org. Biomol. Chem. 2006 4 3966
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolones
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoindoles and derivatives Isoindolines Isoindolones
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on N-Carbethoxyphthalimide
Professional Introduction to N-Carbethoxyphthalimide (CAS No. 22509-74-6)
N-Carbethoxyphthalimide, with the chemical formula C₁₃H₉NO₄ and CAS number 22509-74-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of phthalimide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The introduction of a carbethoxy group at the nitrogen position of phthalimide introduces unique chemical and pharmacological properties, making it a valuable intermediate in the development of novel drugs and agrochemicals.
The structural framework of N-Carbethoxyphthalimide consists of a benzene ring system fused with an imide group, with the carbethoxy moiety attached to the nitrogen atom. This structural configuration imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. The benzene ring, being aromatic, contributes to the stability of the molecule, while the imide group enhances its solubility in polar solvents, facilitating its use in various chemical reactions and formulations.
In recent years, N-Carbethoxyphthalimide has been extensively studied for its potential applications in medicinal chemistry. One of the most notable areas of research involves its role as a precursor in the synthesis of bioactive molecules. For instance, phthalimide derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The carbethoxy group in N-Carbethoxyphthalimide can be further functionalized to introduce additional pharmacophores, enhancing its biological activity and specificity.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mechanism of action of N-Carbethoxyphthalimide with various biological targets. These studies have revealed that the compound can interact with enzymes and receptors involved in critical cellular processes. For example, research has shown that N-Carbethoxyphthalimide can modulate the activity of certain proteases, which are key players in signal transduction pathways and disease progression. This has opened up new avenues for developing targeted therapies against conditions such as cancer and neurodegenerative disorders.
The synthesis of N-Carbethoxyphthalimide involves multi-step organic reactions, typically starting from phthalic anhydride or its derivatives. The introduction of the carbethoxy group is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by carbethoxy radicals under controlled conditions. These synthetic pathways have been optimized to ensure high yields and purity, making N-Carbethoxyphthalimide readily available for further research and development.
One of the most compelling aspects of N-Carbethoxyphthalimide is its versatility in drug design. The compound can serve as a scaffold for generating libraries of derivatives with tailored properties. By modifying various functional groups on the phthalimide core, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drugs. This approach has been successfully applied in high-throughput screening programs to identify lead compounds for further development.
The pharmaceutical industry has shown particular interest in N-Carbethoxyphthalimide due to its potential as a drug candidate. Preclinical studies have demonstrated its efficacy in models of inflammation and pain management. The compound's ability to inhibit specific enzymatic pathways makes it a promising candidate for treating chronic inflammatory diseases without causing significant side effects. Additionally, its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it could be easily integrated into existing drug formulations.
Another area where N-Carbethoxyphthalimide has found utility is in agrochemical research. Phthalimide derivatives have been investigated for their herbicidal and pesticidal properties. The carbethoxy group enhances the lipophilicity of the molecule, improving its absorption and translocation within plants or pests. This has led to the development of novel agrochemicals that are more effective and environmentally friendly compared to traditional formulations.
The future prospects for N-Carbethoxyphthalimide are promising, with ongoing research focusing on expanding its applications across multiple domains. Advances in synthetic methodologies are expected to further streamline the production process, making it more cost-effective and scalable. Additionally, collaborations between academia and industry are likely to accelerate the translation of laboratory findings into commercial products.
In conclusion, N-Carbethoxyphthalimide (CAS No. 22509-74-6) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and biological activities make it a valuable tool for drug discovery and crop protection strategies. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health and agricultural challenges.
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